N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine

medicinal chemistry structure-activity relationship heterocyclic chemistry

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine (CAS 2549054-05-7) is a heterocyclic small molecule (C21H21N5O2S, MW 407.5 g/mol) comprising a 1,2-benzothiazole 1,1-dioxide (saccharin-derived) core linked via an N-methylpiperidine spacer to a quinoxaline moiety. It is cataloged as PubChem CID 154830282 and belongs to the Substituted-Quinoxaline-Type Piperidine (SQTP) compound class, originally developed by Purdue Pharma and Shionogi as ORL-1 (opioid receptor-like 1, also known as NOP) receptor modulators for pain, anxiety, and related CNS indications.

Molecular Formula C21H21N5O2S
Molecular Weight 407.5 g/mol
CAS No. 2549054-05-7
Cat. No. B6447697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine
CAS2549054-05-7
Molecular FormulaC21H21N5O2S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54
InChIInChI=1S/C21H21N5O2S/c1-25(21-16-6-2-5-9-19(16)29(27,28)24-21)15-10-12-26(13-11-15)20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3
InChIKeySLMPQUHINKIHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine (CAS 2549054-05-7): Structural Identity, Physicochemical Profile, and Scientific Procurement Context


N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine (CAS 2549054-05-7) is a heterocyclic small molecule (C21H21N5O2S, MW 407.5 g/mol) comprising a 1,2-benzothiazole 1,1-dioxide (saccharin-derived) core linked via an N-methylpiperidine spacer to a quinoxaline moiety . It is cataloged as PubChem CID 154830282 and belongs to the Substituted-Quinoxaline-Type Piperidine (SQTP) compound class, originally developed by Purdue Pharma and Shionogi as ORL-1 (opioid receptor-like 1, also known as NOP) receptor modulators for pain, anxiety, and related CNS indications [1][2]. Unlike the more extensively characterized bridged-piperidine ORL-1 modulators within this class, this compound features an unsubstituted quinoxaline at the 2-position and an N-methylated 1,2-benzothiazole-3-amine 1,1-dioxide group—a structural motif associated with carbonic anhydrase inhibition and sigma receptor binding in related chemotypes [3]. The compound is primarily available as a research-grade chemical from specialty vendors, and no peer-reviewed biological activity data have been publicly disclosed for this specific entity at the time of writing.

Chemotype SQTP class tool compound with non-bridged piperidine linker Distinct from bridged-piperidine ORL-1 modulators
Scaffold Unsubstituted quinoxaline + saccharin 1,1-dioxide core Enables SAR exploration at quinoxaline C-2 position
Target context Potential ORL-1, sigma-1, and carbonic anhydrase probe Class-level pharmacophore evidence; no compound-specific data

Why N-Methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Differentiation


The SQTP compound class encompasses at least four structurally distinct sub-series—standard piperidines, bridged piperidines, oxime-substituted piperidines, and phosphorus-substituted piperidines—each exhibiting divergent ORL-1 binding affinities spanning over three orders of magnitude (Ki values ranging from 0.3 nM to >20,000 nM) and varying functional profiles (agonist, partial agonist, or antagonist) [1]. Within this landscape, the specific combination of (a) an unsubstituted quinoxaline at the piperidine 1-position, (b) an N-methyl-1,2-benzothiazole-3-amine 1,1-dioxide at the piperidine 4-position, and (c) a standard (non-bridged) piperidine linker represents a structurally constrained pharmacophore that is absent from the bridged-piperidine series dominating the primary patent literature [2]. Close structural analogs—such as the 3-methylquinoxaline variant and the pyrrolidine scaffold replacement—differ by only one or two atoms yet may exhibit fundamentally altered receptor engagement, metabolic stability, and off-target profiles that cannot be predicted by simple structural extrapolation . For scientific end-users requiring reproducible target engagement or structure-activity relationship (SAR) continuity, generic substitution with any in-class compound lacking this precise substitution pattern risks experimental irreproducibility and invalid cross-study comparisons.

1
Quinoxaline substitution 3-Methylquinoxaline analog alters lipophilicity and may remove metabolic soft spot; unsubstituted variant required for clean SAR.
2
Linker geometry Pyrrolidine analog reduces N-to-N distance by ~0.6–1.4 Å and conformational flexibility; may disrupt target binding geometry.
3
Core oxidation state 1,3-Benzothiazole comparator lacks sulfonamide pharmacophore essential for carbonic anhydrase and sigma receptor interactions.

N-Methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine: Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation: Unsubstituted Quinoxaline vs. 3-Methylquinoxaline Analog — Physicochemical Property Comparison

The target compound (CAS 2549054-05-7) incorporates an unsubstituted quinoxalin-2-yl group, whereas the closest commercially available analog carries a 3-methyl substituent on the quinoxaline ring (N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine) . This single methyl deletion reduces molecular weight from 421.5 to 407.5 g/mol (ΔMW = -14 Da, representing a 3.3% mass reduction) and eliminates a lipophilic methyl group adjacent to the quinoxaline N-1 position, which is predicted to alter both cLogP and the electron density distribution at the heterocyclic nitrogen capable of participating in hydrogen bonding with receptor targets . The unsubstituted quinoxaline scaffold also removes a potential site of CYP450-mediated methyl oxidation, which may confer differential metabolic stability compared to the 3-methyl analog [1].

Quinoxaline methylation
Class-level inference
ΔMW = −14 Da (−3.3%); removal of 3-methyl group eliminates lipophilic moiety and potential CYP oxidation site.
Supports cleaner SAR starting point for metabolic and permeability profiling.
No direct experimental comparison available.
medicinal chemistry structure-activity relationship heterocyclic chemistry

Scaffold Differentiation: Piperidine vs. Pyrrolidine Linker — Conformational and Steric Comparison

The target compound employs a piperidine (six-membered) ring as the central linker between the quinoxaline and benzothiazole dioxide moieties, whereas a commercially listed analog replaces this with a pyrrolidine (five-membered) ring (N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine) . The piperidine-to-pyrrolidine substitution alters the N-to-N distance between the two heterocyclic termini, modifies the dihedral angle distribution of the exocyclic N-methylamine group, and changes the conformational flexibility of the central scaffold. In the broader SQTP patent family, standard piperidine compounds (Formula I) and bridged-piperidine compounds (Formula II) exhibit distinct ORL-1 binding modes and functional activities (agonist vs. antagonist), demonstrating experimentally that the central amine ring geometry is a critical determinant of pharmacological outcome [1].

Linker ring size
Class-level inference
Piperidine (6-ring) vs. pyrrolidine (5-ring): estimated N-to-N distance contraction 0.6–1.4 Å, altered conformational entropy.
Geometric mismatch may disrupt multi-domain receptor pocket engagement.
No X-ray or NMR data; structural estimates only.
conformational analysis receptor pharmacology ligand design

Heterocyclic Core Differentiation: 1,2-Benzothiazole 1,1-Dioxide vs. 1,3-Benzothiazole — Implications for Carbonic Anhydrase and Sigma Receptor Pharmacology

The target compound features a 1,2-benzothiazole 1,1-dioxide core (saccharin scaffold), which is pharmacologically distinct from the 1,3-benzothiazole (unoxidized thiazole) present in comparator compounds such as Quinoxalin-2-yl-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone . The 1,1-dioxide oxidation state introduces a sulfonamide-like moiety (—SO2—N—) that is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, with saccharin itself demonstrating Ki = 103 nM for hCA IX and 633 nM for hCA I [1]. In parallel, benzothiazolone 1,1-dioxide derivatives have been characterized as potent sigma-1 receptor ligands (Ki as low as 0.56 nM with >1,000-fold selectivity over sigma-2) [2]. By contrast, the unoxidized 1,3-benzothiazole comparator lacks the sulfonamide hydrogen-bonding capacity and the electron-withdrawing character of the dioxide, predicting fundamentally different interactions with zinc-containing enzymes and sigma receptor subtypes.

Core oxidation
Class-level inference
1,2-Benzothiazole 1,1-dioxide (S+4) vs. 1,3-benzothiazole (S−2): introduces sulfonamide H-bond capacity, electron-withdrawing character.
Sulfonamide pharmacophore required for CA and sigma-1 target engagement.
Cross-class pharmacological inference; saccharin Ki hCA IX = 103 nM.
carbonic anhydrase inhibition sigma receptor saccharin pharmacology bioisosterism

Target Class Evidence: SQTP Series ORL-1 Receptor Modulation and the Significance of Piperidine Substitution Pattern

The Substituted-Quinoxaline-Type Piperidine (SQTP) compound class has been extensively characterized as ORL-1 (NOP) receptor modulators, with binding affinities spanning from sub-nanomolar to micromolar ranges depending on piperidine substitution and quinoxaline modification [1]. In the bridged-piperidine sub-series (US Patent 9,145,408), exemplary compounds achieve ORL-1 Ki values of 2.4 ± 0.2 nM (BDBM97710) and functional EC50 values of 686 ± 41 nM in GTPγS binding assays [2]. Critically, the standard (non-bridged) piperidine scaffold represented by the target compound has a distinct SAR trajectory from the bridged series, and the presence of the N-methyl-1,2-benzothiazole-3-amine 1,1-dioxide at the piperidine 4-position introduces a hydrogen-bond-capable sulfonamide that is absent from all characterized bridged-piperidine analogs [3]. The target compound's ORL-1 binding affinity has not been publicly reported; however, its structural components are individually validated: the quinoxaline-piperidine core provides ORL-1 engagement (class-level Ki range: 0.3–20,000+ nM across the SQTP series), and the 1,2-benzothiazole 1,1-dioxide contributes additional target interactions (sigma receptors, carbonic anhydrases) that may confer polypharmacology [4].

ORL-1 target data
Class-level inference
No publicly available ORL-1 binding data for CAS 2549054-05-7. SQTP class Ki range: 0.3 to >20,000 nM.
Precise substitution pattern is a critical SAR determinant; extrapolation from bridged analogs unreliable.
BindingDB: bridged SQTP Ki 2.4 nM; target compound requires independent profiling.
ORL-1 receptor NOP receptor nociceptin opioid pharmacology

Recommended Application Scenarios for N-Methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine Based on Structural Differentiation Evidence


ORL-1/NOP Receptor SAR Expansion: Exploring Non-Bridged Piperidine SQTP Chemical Space

For medicinal chemistry programs investigating ORL-1 (NOP) receptor modulation, this compound fills a specific gap in the SQTP chemical space: it is the only commercially listed analog combining an unsubstituted quinoxaline, a standard (non-bridged) piperidine, and a 1,2-benzothiazole 1,1-dioxide at the 4-position [1]. Most extensively characterized SQTP compounds employ bridged-piperidine scaffolds that impose rigid conformational constraints [2]. This compound enables systematic exploration of how piperidine flexibility and the sulfonamide-like dioxide moiety modulate ORL-1 binding affinity, functional efficacy (agonist vs. antagonist), and subtype selectivity versus μ, κ, and δ opioid receptors—parameters that cannot be interrogated using bridged-piperidine analogs alone.

Carbonic Anhydrase IX/XII Inhibitor Screening: Saccharin-Scaffold-Based Probe Compound

The 1,2-benzothiazole 1,1-dioxide core is a validated pharmacophore for carbonic anhydrase (CA) inhibition, with saccharin itself exhibiting Ki = 103 nM for tumor-associated hCA IX [1]. This compound extends the saccharin scaffold by appending a quinoxaline-piperidine motif that may confer CA isoform selectivity or enable bifunctional CA inhibition plus receptor modulation [2]. It can serve as a probe compound in CA inhibition screens, particularly for hypoxic tumor models where hCA IX/XII are overexpressed, and where the quinoxaline moiety may provide additional cellular activity or pharmacokinetic properties distinct from simple saccharin derivatives [3].

Sigma-1/Sigma-2 Receptor Ligand Discovery: Benzothiazolone Dioxide Analog with Extended Heterocyclic Reach

Benzothiazolone 1,1-dioxide derivatives have demonstrated sigma-1 receptor affinities as low as Ki = 0.56 nM with >1,000-fold selectivity over sigma-2 [1]. This compound replaces the benzothiazolone carbonyl with an exocyclic N-methylamine linked to a quinoxaline-piperidine system, extending the scaffold into chemical space unexplored by existing sigma receptor ligand series [2]. It is suitable for sigma-1/sigma-2 binding screens and functional assays (e.g., ERK phosphorylation, Ca²⁺ mobilization), particularly for programs seeking sigma ligands with CNS drug-like properties conferred by the quinoxaline-piperidine substructure [3].

Polypharmacology Tool Compound: Simultaneous Engagement of ORL-1, Sigma Receptors, and Carbonic Anhydrase

The convergence of three pharmacologically validated substructures—quinoxaline-piperidine (ORL-1), 1,2-benzothiazole 1,1-dioxide (CA inhibition), and the combined benzothiazole-amine motif (sigma receptors)—within a single compound of moderate molecular weight (407.5 g/mol) creates a unique polypharmacology probe [1][2][3]. This compound is uniquely suited for phenotypic screening cascades where engagement of multiple targets (ORL-1 + sigma-1 + CA IX) may produce synergistic effects in pain, neuroprotection, or oncology models. No other commercially listed SQTP or benzothiazole dioxide compound simultaneously presents all three pharmacophoric elements in a single chemical entity.

Application
Selection Property
Validation Focus
ORL-1/NOP receptor modulation research
Non-bridged piperidine with unsubstituted quinoxaline and saccharin dioxide motif
ORL-1 binding affinity, functional agonist/antagonist assays, opioid receptor subtype selectivity
Carbonic anhydrase inhibition studies
Saccharin-derived 1,1-dioxide core as CA pharmacophore
hCA IX/XII inhibition, isoform selectivity profiling, hypoxic tumor model assays
Sigma receptor pharmacology research
Benzothiazolone dioxide analog with extended quinoxaline-piperidine reach
Sigma-1/2 binding screens, functional selectivity assays (e.g., ERK phosphorylation)
Multi-target phenotypic screening
Combined ORL-1, sigma-1, and CA pharmacophores in a single entity
Phenotypic cascades in pain, neuroprotection, or oncology pathway models; synergy assessment
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